trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Description

Nomenclature and structural identification

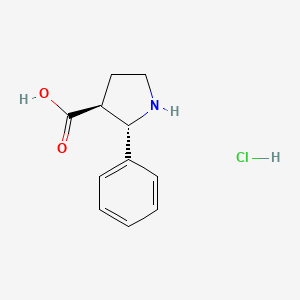

trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is systematically named according to International Union of Pure and Applied Chemistry conventions as (2S,3S)-2-phenyl-3-pyrrolidinecarboxylic acid hydrochloride. The compound possesses the molecular formula C₁₁H₁₄ClNO₂ with a molecular weight of 227.69 grams per mole. The structural architecture consists of a five-membered pyrrolidine ring bearing a phenyl substituent at position 2 and a carboxylic acid functionality at position 3, with the entire molecule existing as a hydrochloride salt.

The International Chemical Identifier for this compound is documented as 1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1. This comprehensive identifier encodes the complete molecular connectivity and stereochemical information necessary for unambiguous structural determination. The InChI Key CLBXHARXLYHVIZ-BAUSSPIASA-N provides a condensed representation suitable for database searches and computational applications.

Propriétés

IUPAC Name |

(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBXHARXLYHVIZ-BAUSSPIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-65-2 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2-phenyl-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

The synthesis of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. One common method includes the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is widely recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties facilitate the development of drugs that interact with central nervous system pathways. For instance, it has been utilized in synthesizing compounds that exhibit neuropharmacological effects, potentially aiding in the treatment of conditions such as epilepsy and anxiety disorders .

Mechanism of Action

The mechanism by which trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride operates involves binding to specific enzymes and receptors. This interaction can lead to either the inhibition or activation of enzymatic activity, influencing metabolic pathways significantly. Studies have shown that it may inhibit certain dehydrogenases, impacting metabolic flux within cells .

Biochemical Research

Investigating Enzyme Interactions

In biochemical studies, this compound plays a vital role in examining interactions between small molecules and biological systems. It aids researchers in understanding enzyme mechanisms and receptor binding dynamics. For example, its ability to modulate cell signaling pathways has been documented, influencing gene expression related to cell cycle regulation and apoptosis .

Cellular Effects and Gene Expression

Research indicates that trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride can affect cellular metabolism by modulating the activity of key metabolic enzymes. This modulation can lead to alterations in gene expression patterns, affecting cellular functions such as proliferation and survival .

Analytical Chemistry

Standard Reference Compound

In analytical chemistry, this compound serves as a standard for quantifying related compounds in complex mixtures. Its well-defined chemical structure allows for accurate measurements in various analytical techniques, enhancing the reliability of data obtained from experiments .

Material Science

Development of Novel Materials

The compound is also explored for its applications in material science. It contributes to formulating new materials, including polymers and coatings that exhibit enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable and resilient materials .

Cosmetic Industry

Potential Antioxidant Properties

In the cosmetic sector, trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is being investigated for its potential antioxidant properties. These properties could benefit skin health by protecting against oxidative stress, making it a candidate for inclusion in skincare formulations .

Case Studies

- Neuropharmacological Studies : Research has demonstrated that derivatives of trans-2-Phenyl-pyrrolidine-3-carboxylic acid exhibit significant effects on neuropeptide systems involved in appetite control and stress responses. These findings suggest potential applications in treating metabolic disorders .

- Antimicrobial Activity Research : High-throughput screening has identified pyrrolidine derivatives as potent inhibitors against Mycobacterium tuberculosis, showcasing their therapeutic potential against infectious diseases .

- Material Science Innovations : Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties, indicating its versatility beyond pharmaceutical applications .

Mécanisme D'action

The mechanism of action of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the pyrrolidine ring plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through various biochemical pathways, depending on its specific application .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key structural analogs include:

trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1820581-20-1)

trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1956355-53-5)

(3R,4S)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

- The o-tolyl group (methyl-substituted phenyl) introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Key Differentiators

Stereochemistry : The trans-configuration at C2 and C3 distinguishes it from cis-isomers, which may exhibit altered receptor binding.

Substituent Position : The phenyl group at C2 (vs. C4 in analogs) could lead to unique conformational preferences, affecting target selectivity.

Activité Biologique

Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a compound of increasing interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and biology, supported by relevant studies and data.

Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride interacts with various enzymes and proteins, influencing metabolic pathways. Its interactions typically involve binding to enzyme active sites, leading to either inhibition or activation of enzymatic activity. Notably, the compound has shown inhibitory effects on dehydrogenases, impacting metabolic flux within cells.

Key Interactions:

- Enzymatic Inhibition : The compound can inhibit specific dehydrogenases, altering metabolic pathways.

- Gene Expression Modulation : It affects gene expression related to cell cycle regulation and apoptosis, impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action for trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride involves binding interactions with biomolecules. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, stabilizing the enzyme-compound complex. This binding is crucial for modulating the transcriptional activity of specific genes through interactions with transcription factors.

Mechanism Highlights:

- Binding Interactions : The compound engages in hydrogen bonding with active site residues of enzymes.

- Subcellular Localization : Its localization within cellular compartments (e.g., mitochondria) is essential for its activity, influencing mitochondrial function and overall cellular metabolism.

Biological Activities

Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride exhibits several biological activities that are being explored for therapeutic applications:

- Antimicrobial Activity : Research indicates that pyrrolidine derivatives can inhibit key enzymes in pathogens like Mycobacterium tuberculosis. High-throughput screening identified pyrrolidine carboxamides as potent inhibitors of InhA, an essential enzyme in mycobacterial fatty acid synthesis .

- Neuropharmacological Effects : Studies have shown that compounds with similar structures can influence neuropeptide systems involved in appetite control and stress responses. This suggests potential applications in treating metabolic disorders .

- Antiviral Properties : Some derivatives have demonstrated antiviral activities against various viruses, indicating a broader scope for therapeutic exploration .

Study 1: Antimicrobial Activity

A study investigated the efficacy of pyrrolidine carboxamides against Mycobacterium tuberculosis, revealing that specific structural modifications significantly enhance inhibitory potency. The lead compound showed over 160-fold improvement in activity after optimization through iterative synthesis and screening .

Study 2: Neuropharmacological Applications

Research on neuropeptide systems highlighted how derivatives of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride could modulate feeding behavior in animal models. This suggests potential therapeutic avenues for obesity and related metabolic disorders .

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended methods for synthesizing trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?

Methodological Answer:

The synthesis of enantiomerically pure trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride requires chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Pool Synthesis : Starting from (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid ( ), introduce hydrochloric acid under controlled conditions to form the hydrochloride salt.

- Asymmetric Hydrogenation : Use palladium catalysts (e.g., Pd(PPh₃)₄, as in ) with chiral ligands to reduce prochiral intermediates.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the trans-isomer. Monitor enantiomeric excess (ee) via chiral HPLC (≥98% purity, as in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.